molecular formula C18H18N2O3S B2824823 N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide CAS No. 313404-81-8

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide

Cat. No.: B2824823
CAS No.: 313404-81-8
M. Wt: 342.41
InChI Key: CNYKTINVKZTZLX-VHEBQXMUSA-N
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Description

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide is a benzothiazole-derived benzamide compound characterized by a dihydrobenzothiazole core substituted with methyl groups at positions 3 and 6, and a 2,4-dimethoxybenzamide moiety attached via an imine linkage (E-configuration). Its synthesis typically involves condensation reactions between substituted benzothiazole precursors and activated benzoyl derivatives, followed by characterization via NMR, X-ray crystallography, and elemental analysis .

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-5-8-14-16(9-11)24-18(20(14)2)19-17(21)13-7-6-12(22-3)10-15(13)23-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYKTINVKZTZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)OC)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide typically involves the condensation of 3,6-dimethyl-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Benzothiazole Derivatives

  • N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide (): Structural differences: Bromine substitution at position 6 and an ethyl group at position 3 of the benzothiazole ring. Molecular weight: 437.31 g/mol (vs. ~356.42 g/mol for the target compound) .
  • 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide () :

    • Structural differences: Sulfonamide group replaces the benzamide, and a single methoxy group is present on the benzene ring.
    • Impact: The sulfonamide group introduces stronger hydrogen-bonding capacity (N–H⋯N and C–H⋯O interactions), enhancing crystal packing stability .

Benzamide Analogues

  • N-(1H-benzo[d]imidazol-2-yl)-2,4-dimethoxybenzamide (): Structural differences: Benzimidazole core instead of benzothiazole.

Key Observations :

  • The target compound’s synthesis mirrors that of other benzamide derivatives, utilizing carbodiimide-mediated couplings or direct condensations .
  • Lower yields (~48%) are common due to steric hindrance from methyl and methoxy groups .

Spectroscopic and Crystallographic Data

NMR Signatures

  • Target compound :

    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and dihydrobenzothiazole protons (δ 2.2–2.6 ppm for methyl groups) .
    • ¹³C NMR : Carbonyl signal at ~165 ppm, benzothiazole C=N at ~150 ppm .
  • N-(1H-benzo[d]imidazol-2-yl)-2,4-dimethoxybenzamide () :

    • ¹H NMR : Benzimidazole NH (δ ~12.5 ppm), methoxy groups (δ 3.8–3.9 ppm) .

X-ray Crystallography

  • 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide (): Crystal system: Monoclinic (P21/c), Z = 4. Hydrogen bonds: N–H⋯N (2.89 Å), C–H⋯O (2.54 Å) stabilize the lattice .
  • Target compound : Likely exhibits similar packing via C–H⋯O and π-π stacking, though methoxy groups may introduce additional C–H⋯O interactions .

Key Differences :

  • The target compound’s benzothiazole core may favor thiol-mediated interactions in biological systems, unlike the sulfonamide or benzimidazole derivatives .
  • Methoxy groups enhance membrane permeability compared to bulkier substituents (e.g., bromine in ) .

Biological Activity

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a benzothiazole core linked to a dimethoxybenzamide moiety. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_2O_3S, with a molecular weight of approximately 304.36 g/mol. The presence of the benzothiazole ring is significant as it is associated with various pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and microbial infections.
  • Receptor Modulation : It potentially interacts with various receptors, modulating their activity and influencing cellular responses.
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

Anticancer Activity

Research indicates that benzothiazole derivatives have significant anticancer properties. This compound has shown promise in preclinical studies for its ability to inhibit tumor growth in various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell LineIC50 (µM)
MCF-712.5
A54915.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzothiazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in cancer cell lines through apoptosis induction.
  • Antimicrobial Evaluation : Another research article focused on the antimicrobial properties of benzothiazole derivatives. It was found that the compound exhibited potent activity against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Question: What are the standard synthetic routes for preparing N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the benzothiazole core via cyclization of substituted thiourea derivatives under acidic conditions.
  • Step 2: Amidation with 2,4-dimethoxybenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC) to introduce the dimethoxybenzamide moiety .
  • Step 3: Purification via column chromatography or recrystallization to isolate the final product .
  • Step 4: Hydrochloride salt formation (if required) using HCl in a polar solvent like ethanol .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): To confirm proton and carbon environments (e.g., distinguishing E/Z isomerism via coupling constants) .
  • Mass Spectrometry (MS): For molecular weight validation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade compounds) .
  • X-ray Crystallography: For absolute stereochemical confirmation, though this requires high-quality single crystals .

Advanced Question: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:
Critical parameters include:

  • Temperature Control: Maintain 0–5°C during amidation to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Solvent Choice: Use anhydrous dichloromethane or THF for moisture-sensitive steps .
  • Catalyst Selection: Employ DMAP as a nucleophilic catalyst to accelerate amide bond formation .
  • Reaction Monitoring: Use TLC or in-situ FTIR to track intermediate formation and optimize reaction times .

Advanced Question: How can researchers assess the biological activity of this compound in vitro?

Methodological Answer:

  • Target-Specific Assays: Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves .
  • Comparative Analysis: Benchmark against structurally similar compounds (e.g., benzo[d]thiazole derivatives with known anticancer or antimicrobial activity) .
  • Cellular Uptake Studies: Employ fluorescent tagging or LC-MS to quantify intracellular concentrations .

Advanced Question: How should contradictory data in biological activity studies be addressed?

Methodological Answer:

  • Orthogonal Validation: Confirm activity using independent assays (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. ethoxy groups) to identify critical pharmacophores .
  • Batch Reprodubility Checks: Ensure consistent purity and stereochemistry across synthetic batches via HPLC and NMR .

Advanced Question: How can the reactivity of functional groups in this compound be predicted?

Methodological Answer:

  • Benzothiazole Core: Prone to electrophilic substitution at the 5-position; reactivity can be modulated by methyl substituents at C3 and C6 .
  • Methoxy Groups: Participate in hydrogen bonding with biological targets but resist hydrolysis under physiological conditions .
  • Exocyclic Double Bond (2E): Susceptible to photoisomerization; store in amber vials under inert atmosphere to retain configuration .

Advanced Question: What computational strategies are suitable for studying its interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., kinase domains) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100+ ns to assess conformational changes .
  • Quantum Mechanical (QM) Calculations: Analyze charge distribution in the benzothiazole ring to rationalize electron-deficient reactivity .

Advanced Question: How can the compound’s stability under varying pH and temperature conditions be evaluated?

Methodological Answer:

  • Forced Degradation Studies: Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 hours, followed by HPLC analysis .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures under nitrogen/air atmospheres .
  • Light Exposure Testing: Use ICH Q1B guidelines to assess photostability under UV/visible light .

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